Product packaging for [5-(2-Furyl)isoxazol-3-yl]methylamine(Cat. No.:CAS No. 850375-13-2)

[5-(2-Furyl)isoxazol-3-yl]methylamine

Cat. No.: B1310981
CAS No.: 850375-13-2
M. Wt: 164.16 g/mol
InChI Key: IKOFHZGPFRNEQZ-UHFFFAOYSA-N
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Description

[5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and pharmacological research. This compound features a fused furan-isoxazole heterocyclic scaffold, a structure recognized for its significant biological potential. Isoxazole derivatives are prominent in drug discovery due to a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Researchers value this specific amine-functionalized isoxazole as a key synthetic intermediate for developing novel therapeutic agents. Its structural motif is found in compounds investigated as Aromatase inhibitors, Apoptosis-inducing agents, Tubulin inhibitors, and HDAC inhibitors, showing promise against various human cancer cell lines . Furthermore, the isoxazole core is a privileged structure in approved pharmaceuticals and bioactive molecules, underlining its importance in the design of new pharmacologically active compounds . This product is intended for research applications as a synthetic precursor. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1310981 [5-(2-Furyl)isoxazol-3-yl]methylamine CAS No. 850375-13-2

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFHZGPFRNEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427617
Record name [5-(2-Furyl)isoxazol-3-yl]methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-13-2
Record name 5-(2-Furanyl)-3-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Isoxazole Core Structures in Chemical Synthesis and Molecular Design

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of commercially available drugs and biologically active compounds. rsc.orgnih.gov Functionalized isoxazole structures are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and immunosuppressant properties. rsc.orgtaylorandfrancis.com

Drug NameTherapeutic Use
Sulfamethoxazole (B1682508) Antibiotic
Leflunomide Immunosuppressant
Parecoxib COX-2 Inhibitor (Anti-inflammatory)
Muscimol GABAA Agonist

This table highlights examples of commercial drugs containing the isoxazole core structure. rsc.org

From a synthetic perspective, the isoxazole ring is versatile. The most common and widely researched method for its synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. taylorandfrancis.comnanobioletters.com This method allows for the creation of a diverse range of substituted isoxazoles. nih.gov Other synthetic routes include the reaction of hydroxylamine (B1172632) with a three-carbon component, providing chemists with multiple pathways to access this valuable heterocyclic system. nanobioletters.com

Role of Furan Moieties in Heterocyclic Chemistry and Bioactive Compound Scaffolds

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.comwikipedia.org It is a fundamental building block in heterocyclic chemistry and is found widely in secondary plant metabolites, particularly terpenoids. numberanalytics.comksu.edu.sa The aromaticity of furan is modest compared to benzene (B151609), which makes it more reactive and susceptible to certain chemical transformations. wikipedia.orgksu.edu.sa This reactivity makes it a versatile intermediate in the synthesis of more complex molecules. numberanalytics.com

The furan nucleus can be considered an enol ether or a substituted diene, allowing it to participate in reactions like Diels-Alder cycloadditions and electrophilic substitutions. msu.edu Electrophilic substitution reactions, such as acylation and formylation, occur preferentially at the C-2 position, which is adjacent to the oxygen heteroatom. ksu.edu.saiust.ac.ir Industrially, furan is often produced from furfural, which is derived from pentose-containing materials like corn cobs. wikipedia.orgiust.ac.ir

The properties of furan and its derivatives make them important scaffolds in the development of bioactive compounds. The oxygen atom can act as a hydrogen bond acceptor, and the planar, aromatic ring can participate in π-stacking interactions with biological targets. Its relatively small size and specific electronic properties contribute to its utility in molecular design.

PropertyValue
Molecular Formula C₄H₄O
Molar Mass 68.075 g·mol⁻¹
Appearance Colorless, volatile liquid
Boiling Point 31.3 °C
Aromaticity Order Benzene > Thiophene (B33073) > Pyrrole (B145914) > Furan

This table summarizes key properties of the parent furan molecule. numberanalytics.comwikipedia.orgksu.edu.sa

Importance of Methylamine Functionalization in Organic and Medicinal Chemistry

The methylamine (B109427) group (-CH₂NH₂) is a simple yet crucial functional group in both organic synthesis and medicinal chemistry. As a primary amine, it can act as a nucleophile or a base in chemical reactions, making it a key component in the synthesis of a wide range of pharmaceuticals and agrochemicals. youtube.com For instance, it is a precursor for various insecticides and fungicides. youtube.com

In medicinal chemistry, the introduction of a methylamine or a substituted amine group can profoundly influence a molecule's pharmacological profile. This process, known as C-H functionalization or amination, is a powerful strategy in drug discovery. rsc.org The amine group is often protonated at physiological pH, conferring a positive charge on the molecule. This charge can enhance water solubility and facilitate the formation of strong ionic interactions or hydrogen bonds with biological targets like enzymes and receptors.

The strategic placement of a methylamine group can alter a compound's absorption, distribution, metabolism, and excretion (ADMET) properties. rsc.org It is a key functional group in medications for various conditions, including the nasal decongestant ephedrine (B3423809) and the asthma treatment theophylline. youtube.com Furthermore, the C-H bonds on the methyl group of amines like trimethylamine (B31210) can be activated by transition-metal catalysts, allowing for direct and flexible methods to create more complex carbon-carbon bonds. researchgate.netthieme-connect.com

Overview of Research Scope for 5 2 Furyl Isoxazol 3 Yl Methylamine Analogues

Strategies for Isoxazole Ring Construction

The formation of the isoxazole ring is a cornerstone of the synthesis of this compound. Various synthetic strategies have been developed to construct this five-membered heterocycle, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Cycloaddition Reactions in Isoxazole Synthesis

One of the most prevalent and versatile methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful transformation allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern. In the context of synthesizing the target compound, a plausible route involves the reaction of furan-2-carbonitrile oxide with a suitably protected propargylamine (B41283) derivative. The nitrile oxide can be generated in situ from the corresponding furan-2-aldoxime by oxidation.

Intramolecular nitrile oxide cycloaddition (INOC) reactions have also been employed to construct fused isoxazole systems. For instance, the in situ generation of a nitrile oxide from an aldoxime can engage with a neighboring alkyne to form a tetracyclic isoxazole. mdpi.com While not directly applicable to the target molecule, this highlights the utility of cycloaddition strategies.

The regioselectivity of the [3+2] cycloaddition is a critical consideration. Under conventional conditions, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product due to steric and electronic factors. mdpi.com However, the specific substrates and reaction conditions can influence the regiochemical outcome.

Ring Transformation Approaches for Isoxazoles

Although less common for the direct synthesis of simple isoxazoles, ring transformation reactions can serve as a viable pathway. These methods typically involve the conversion of another heterocyclic system into the isoxazole ring. For example, the rearrangement of certain azirine derivatives can lead to the formation of isoxazoles.

Regioselective Functionalization Techniques for Isoxazole Derivatives

Achieving the desired substitution pattern on the isoxazole ring is crucial. Regioselective synthesis of functionalized isoxazoles can be accomplished through various techniques. One common approach is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). The regioselectivity of this reaction can often be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Furthermore, direct functionalization of a pre-formed isoxazole ring is a powerful tool. For instance, palladium-catalyzed C-H activation has been successfully employed for the direct arylation of isoxazoles at the C5 position. researchgate.netnih.gov This method offers a direct route to introduce aryl groups, such as the 2-furyl moiety, onto the isoxazole core.

Incorporation of the 2-Furyl Moiety

The introduction of the 2-furyl group at the 5-position of the isoxazole ring is a key step in the synthesis of this compound. This can be achieved either by starting with a furan-containing building block or by introducing the furan ring onto a pre-formed isoxazole.

Palladium-Catalyzed Arylation Methods for Furan Introduction

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the arylation of heterocyclic compounds. The direct C-H arylation of isoxazoles with aryl halides represents a highly efficient method for introducing the 2-furyl group. researchgate.netnih.gov This approach avoids the need for pre-functionalization of the isoxazole ring. For example, the reaction of a 3-substituted isoxazole with 2-iodofuran (B1589784) in the presence of a palladium catalyst can selectively form the 5-(2-furyl)isoxazole (B170271) derivative. researchgate.net

Alternatively, Suzuki-Miyaura coupling can be employed. This involves the reaction of a 5-halo-isoxazole derivative with furan-2-boronic acid in the presence of a palladium catalyst and a base. This method is widely used due to its high functional group tolerance and generally high yields.

The synthesis of the target molecule, this compound, can be envisioned through a convergent strategy. A key intermediate, 5-(2-furyl)isoxazole-3-carbaldehyde (B1623927), is commercially available. This aldehyde can be subjected to reductive amination to furnish the desired methylamine. The synthesis of the aldehyde itself can likely be achieved through a [3+2] cycloaddition between furan-2-carbonitrile oxide and propargyl aldehyde. The subsequent reductive amination of the aldehyde with a suitable amine source, such as ammonia (B1221849) or a protected amine, followed by reduction, would yield the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.

Below is a table summarizing a plausible synthetic route and the key transformations involved:

StepReactantsReagents and ConditionsProductReaction Type
1Furan-2-aldoxime, Propargyl aldehydeOxidation (e.g., NCS, base)5-(2-Furyl)isoxazole-3-carbaldehyde[3+2] Cycloaddition
25-(2-Furyl)isoxazole-3-carbaldehyde, AmmoniaReducing agent (e.g., NaBH4, H2/Pd)This compoundReductive Amination

Cyclization Reactions Involving Furan Precursors

The construction of the isoxazole ring often begins with precursors already containing the furan moiety. Two prominent methods are the cyclocondensation of chalcone-like molecules and 1,3-dipolar cycloadditions.

One common approach involves the reaction of a 1-(2-furyl)-3-aryl-2-propen-1-one (a furan-chalcone) with hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction proceeds via a cyclocondensation mechanism to yield the 4,5-dihydroisoxazole, which can be subsequently aromatized to the isoxazole.

A more direct and highly versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov In this context, furan-2-carboxaldehyde can be converted to its corresponding aldoxime. The in-situ generation of a nitrile oxide from this aldoxime, often using an oxidizing agent like sodium hypochlorite, is followed by its reaction with an appropriate acetylene (B1199291) derivative to directly form the 3,5-disubstituted isoxazole ring. nih.gov

Table 1: Comparison of Cyclization Reactions for Furan-Isoxazole Scaffold Synthesis
MethodFuran PrecursorReagentKey Features
CyclocondensationFuran-chalconeHydroxylamine (NH₂OH)Often proceeds through a dihydroisoxazole (B8533529) intermediate.
1,3-Dipolar CycloadditionFuran-2-aldoximeAlkyne + Oxidizing Agent (e.g., NaOCl)Highly versatile, allows for diverse substitutions on the isoxazole ring. nih.gov

Hybridization Strategies for Furan-Isoxazole Scaffolds

Hybridization strategies focus on the efficient, often one-pot, assembly of the complete furan-isoxazole system from simpler starting materials. These methods are prized for their atom economy and reduction of intermediate purification steps. For instance, a regioselective, one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles by reacting in-situ generated nitrile oxides with terminal acetylenes, a strategy that can be adapted for furan-containing substrates. nih.gov Such methods that combine the formation of multiple bonds and rings in a single synthetic operation represent an advanced approach to creating these hybrid heterocyclic systems.

Introduction of the Methylamine Group at the Isoxazole-3 Position

Once the 5-(2-Furyl)isoxazole core is established, the next crucial step is the introduction of the methylamine group at the C-3 position. This is typically achieved by transforming a suitable functional group precursor.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org The process begins with the synthesis of 5-(2-furyl)isoxazole-3-carbaldehyde. bldpharm.com This aldehyde can then undergo a reaction with methylamine to form an intermediate imine, which is reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.comlibretexts.org

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Characteristics
Sodium BorohydrideNaBH₄Common, inexpensive, but can also reduce the initial aldehyde. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls; reaction is faster at acidic pH. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Milder, non-toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com

Reduction of Nitrile or Carboxamide Precursors to Amine Functionalities

An alternative pathway involves the reduction of a nitrile or carboxamide group at the C-3 position. The synthesis of a precursor like 5-(2-furyl)isoxazole-3-carbonitrile is the first step. This nitrile can then be reduced to the corresponding primary amine, [5-(2-furyl)isoxazol-3-yl]amine. studymind.co.uk

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether are highly effective for this transformation. studymind.co.ukchemguide.co.uk Another common method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C). commonorganicchemistry.com This method is often preferred for its milder conditions and operational simplicity, although additives like ammonia may be required to prevent the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com The resulting primary amine can subsequently be methylated to yield the target compound.

Alkylation Reactions for N-Methylation

If the synthetic route yields the primary amine, [5-(2-furyl)isoxazol-3-yl]amine, a subsequent N-methylation step is required. While direct alkylation with methyl halides can lead to over-alkylation, more controlled methods are available. masterorganicchemistry.com The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is a classic method for the exhaustive methylation of primary amines to tertiary amines, but can be controlled to favor monomethylation. More modern approaches utilize transition-metal catalysts with methanol (B129727) as the methylating agent, offering a greener alternative to traditional alkylating agents. acs.orgnih.gov Reductive amination of the primary amine with formaldehyde and a reducing agent like NaBH₃CN also provides a clean and efficient route to the desired N-methylated product. masterorganicchemistry.com

Convergent and Divergent Synthetic Routes for Complex Architectures

The this compound scaffold can serve as a key building block in the synthesis of more complex molecules. Both convergent and divergent strategies are employed to incorporate this unit into larger, often biologically active, structures.

Conversely, a divergent synthesis begins with a common core structure—in this case, the furan-isoxazole scaffold—which is then elaborated through various reaction pathways to generate a library of structurally related compounds. rsc.orgrsc.org For example, one could start with 5-(2-furyl)isoxazole-3-carbaldehyde and, through divergent pathways, convert the aldehyde to the methylamine, an alcohol, a carboxylic acid, or other functional groups, thereby creating a diverse set of analogues from a single intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Green Chemistry Approaches in Synthesis of this compound Analogues

The development of environmentally benign synthetic methodologies for heterocyclic compounds, such as analogues of this compound, is a significant focus in modern organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, and their application to isoxazole synthesis involves innovative catalytic systems and the use of eco-friendly reaction media. These approaches offer advantages like milder reaction conditions, easier work-up procedures, higher yields, and reduced environmental impact compared to traditional methods that often rely on toxic solvents and harsh conditions. mdpi.comnih.gov

Catalysis by Nanocomposites and Recyclable Systems

The use of heterogeneous catalysts, particularly nanocomposites and other recyclable systems, represents a cornerstone of green synthetic strategies for isoxazole analogues. These catalysts offer high efficiency, selectivity, and the significant advantage of being easily separated from the reaction mixture and reused over multiple cycles, thereby minimizing waste and cost.

A variety of nanocatalytic systems have been successfully employed. For instance, a ZnO@Fe3O4 core-shell nanocomposite has been demonstrated as an effective catalyst for the one-pot, multicomponent synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives. researchgate.net This reaction proceeds efficiently in aqueous conditions at slightly elevated temperatures. Similarly, Ag/SiO2 has been utilized as a recyclable catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones in water, offering high yields and short reaction times. researchgate.net Other notable examples include Cu/graphene/clay nanohybrids, which catalyze the 1,3-dipolar cycloaddition of alkynes and in situ-generated nitrile oxides to form 3,5-disubstituted isoxazoles. researchgate.net

Beyond metallic nanocomposites, other recyclable materials have proven effective. Heteropolyacids, such as H3PW11CuO40, serve as eco-friendly and efficient catalysts for synthesizing isoxazole derivatives from β-dicarbonyl compounds and hydroxylamine hydrochloride in ethanol (B145695). tandfonline.com This method is noted for its high yields and simple operational procedure. tandfonline.com Additionally, bio-based catalysts like amine-functionalized cellulose (B213188) have been used for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature, highlighting the move towards abundant and renewable catalytic materials. mdpi.com The reusability of these catalysts is a key feature; for example, some ferrite (B1171679) nanoparticle catalysts can be effectively recycled for several runs without significant loss of activity. mdpi.com

Table 1: Examples of Nanocomposites and Recyclable Catalysts in Isoxazole Analogue Synthesis

Catalyst Type of Analogue Synthesized Key Advantages Reference
ZnO@Fe3O4 3,4-disubstituted isoxazol-5(4H)-ones Environmentally benign, efficient in aqueous media researchgate.net
Ag/SiO2 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones Recyclable, high yield, short reaction time researchgate.net
H3PW11CuO40 3,5-disubstituted isoxazoles Eco-friendly, inexpensive, high yields tandfonline.com
Fe2O3 NPs 3,4-disubstituted isoxazole-5(4H)-ones Recyclable, excellent yields under ultrasound mdpi.com
Amine-functionalized cellulose 3,4-disubstituted isoxazol-5(4H)-ones Bio-based, works at room temperature in water mdpi.com
Cu/graphene/clay nanohybrid 3,5-disubstituted isoxazoles Highly efficient, heterogeneous nano-catalyst researchgate.net

Aqueous and Aqueous-Alcoholic Media for Synthesis

Replacing volatile and often toxic organic solvents with water or aqueous-alcoholic mixtures is a primary goal of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, availability, and low cost. The synthesis of isoxazole analogues has been successfully adapted to these green media, often leading to simplified procedures and improved safety profiles.

Several studies have demonstrated the feasibility of synthesizing various isoxazole derivatives directly in water. For example, a series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for any catalyst. mdpi.comnih.govresearchgate.net This method offers mild reaction conditions, high yields, and an environmentally friendly procedure with an easy work-up. mdpi.comnih.gov Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in an aqueous medium at room temperature through a [3 + 2]-cycloaddition reaction, providing a rapid and eco-friendly route to this important class of compounds. nih.gov

In some cases, a mixture of water and an alcohol like ethanol or methanol is used to improve the solubility of reactants while retaining the green credentials of the process. The synthesis of 3,5-disubstituted isoxazoles catalyzed by heteropolyacids, for example, was optimized and found to yield the best results in refluxing ethanol. tandfonline.com The use of a water-methanol mixture has also been reported for the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov Furthermore, agro-waste-based solvent systems, such as a eutectic mixture of waste extracted orange peel essential oil constituent (WEOFPA) and glycerol, have been developed for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, avoiding hazardous solvents entirely. nih.govrsc.org

Table 2: Synthesis of Isoxazole Analogues in Green Media

Reaction Medium Type of Analogue Synthesized Conditions Key Advantages Reference
Water 5-arylisoxazoles Catalyst-free, 50 °C Mild conditions, high yields, benign procedure mdpi.comresearchgate.net
Water 3,4,5-trisubstituted isoxazoles Room temperature, base-mediated Environmentally friendly, fast reaction nih.gov
Water 4H-isoxazol-5-ones Room temperature, various catalysts Uncatalyzed for some substrates, eco-friendly nih.gov
Ethanol (reflux) 3,5-disubstituted isoxazoles Heteropolyacid catalyst High yields, simple work-up tandfonline.com
WEOFPA/Glycerol 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones 60 °C Agro-waste based, avoids hazardous solvents nih.govrsc.org

Reactivity of the Isoxazole Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom in adjacent positions. Its aromaticity lends it a degree of stability, though it is generally less aromatic and more reactive than benzene (B151609). The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, making it susceptible to specific types of reactions.

Electrophilic and Nucleophilic Substitution Patterns

Due to the electron-withdrawing nature of the nitrogen atom, the isoxazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, the position of substitution is influenced by the existing substituents. For 3,5-disubstituted isoxazoles, electrophilic attack, if it occurs on the isoxazole ring, would be directed to the C4 position. However, the presence of the electron-rich furan ring at the C5 position and the slightly activating methylamine group at C3 complicates this prediction, as electrophilic attack is more likely to occur on the more activated furan ring.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is more common, particularly when a good leaving group is present. The ring's electron-deficient character facilitates attack by nucleophiles. For instance, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group. nih.govmdpi.com While this compound does not possess a typical leaving group on the isoxazole ring, the ring itself can be susceptible to nucleophilic attack under forcing conditions, potentially leading to ring-opening.

Ring-Opening Reactions and Skeletal Rearrangements

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. This is a characteristic feature of isoxazole chemistry.

Reductive Cleavage: Catalytic hydrogenation can lead to the cleavage of the N-O bond, which can result in the formation of an enaminoketone. For instance, hydrogenolysis of 3-(2-furanyl)-4,5-dihydroisoxazole systems with Raney Nickel has been shown to open the isoxazole ring without affecting the furan ring. researchgate.net

Base- or Nucleophile-Induced Opening: Strong bases or nucleophiles can attack the isoxazole ring, initiating a ring-opening cascade. The initial attack often occurs at one of the ring carbons, followed by cleavage of the N-O bond.

Fluorination-Induced Ring Opening: Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can lead to fluorination followed by a ring-opening reaction, yielding fluorinated carbonyl compounds. rsc.org This reactivity, however, has been noted to require substitution at the C4 position of the isoxazole ring. rsc.org

Skeletal rearrangements of the isoxazole ring can also occur, often under thermal or photochemical conditions, or upon treatment with certain reagents, leading to the formation of other heterocyclic systems.

Reactivity of the Furan Ring

The furan ring is an electron-rich five-membered aromatic heterocycle. This electron-rich nature makes it significantly more reactive than benzene towards electrophiles.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring in this compound is highly activated towards electrophilic aromatic substitution. The substitution generally occurs preferentially at the C5 position (the position adjacent to the oxygen and furthest from the isoxazole substituent). If the C5 position is occupied, substitution occurs at the C2 position. In the case of the title compound, the furan is 2-substituted, so electrophilic attack is expected to occur at the C5 position of the furan ring.

The presence of the isoxazole ring, which is electron-withdrawing, will somewhat deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. Nevertheless, the furan ring remains the more reactive of the two aromatic systems towards electrophiles. Typical electrophilic substitution reactions that furan undergoes include:

ReactionReagent(s)Expected Product on the Furan Moiety
Nitration HNO₃/Acetic Anhydride5-(5-Nitro-2-furyl)isoxazol-3-yl]methylamine
Bromination Br₂ in Dioxane5-(5-Bromo-2-furyl)isoxazol-3-yl]methylamine
Acylation Acetic Anhydride/BF₃·OEt₂1-[5-(5-acetyl-2-furyl)isoxazol-3-yl]ethanone
Formylation Vilsmeier-Haack reagent (POCl₃/DMF)5-[5-(2-Furyl)isoxazol-3-yl]furan-2-carbaldehyde

Depending on the reaction conditions, electrophilic attack can sometimes occur on both the furan and another part of the molecule if it is also activated. nih.gov

Cycloaddition Reactions of the Furan System

Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.gov This reactivity is a consequence of its reduced aromatic character compared to benzene. The reaction of the furan ring in this compound with a dienophile would lead to the formation of an oxa-bridged bicyclic adduct.

The reactivity of the furan ring in a Diels-Alder reaction is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. nih.gov The isoxazole ring at the 2-position of the furan is electron-withdrawing, which would be expected to decrease the rate of the Diels-Alder reaction compared to unsubstituted furan. The reaction often requires elevated temperatures or the use of Lewis acid catalysts. nih.gov These reactions can also be reversible, with the cycloadducts undergoing a retro-Diels-Alder reaction. nih.gov

Reactions Involving the Methylamine Group

The primary amine of the methylamine group is a nucleophilic and basic center, and it undergoes a variety of characteristic reactions.

Acylation: The methylamine group can be readily acylated by reaction with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Reaction with Isocyanates: The nucleophilic amine will react with isocyanates to form substituted ureas. researchgate.net This is a common reaction for primary amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. nih.govucl.ac.ukresearchgate.netsci-hub.se

Below is a table summarizing these reactions:

Reaction TypeReagentFunctional Group Formed
Acylation R-COCl, BaseAmide (-NHCOR)
Urea (B33335) Formation R-N=C=OUrea (-NHCONHR)
Sulfonamide Formation R-SO₂Cl, BaseSulfonamide (-NHSO₂R)

The nucleophilicity of the amine can be influenced by the electronic properties of the furylisoxazole system. The electron-withdrawing nature of the isoxazole ring might slightly decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine.

Amine Functionalization Reactions (e.g., Acylation, Sulfonylation)

The primary amine functionality of this compound serves as a nucleophilic center, readily participating in reactions with various electrophiles. This allows for straightforward functionalization to generate a diverse range of derivatives.

Acylation: The amine group can be acylated to form amides using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (often activated with coupling agents). A common related transformation is the protection of the amine group, for instance, through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This type of reaction has been successfully applied to structurally similar compounds like (5-(trifluoromethyl)isoxazol-3-yl)methanamine, which undergoes Boc-protection followed by cleavage of the protecting group to yield the corresponding amine hydrochloride salt. nih.gov

Sulfonylation: In a similar manner, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield stable sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the polarity, acidity, and binding properties of a parent amine compound. While direct sulfonylation of the title compound is not detailed in the reviewed literature, the reaction is a standard transformation for primary amines. Interestingly, sulfonylation has been observed in related heterocyclic systems where toluenesulfonylmethyl isocyanide (TosMIC) acts as a sulfonylating agent under basic conditions. researchgate.net

Formation of Imines and Schiff Bases

A hallmark reaction of the primary amine in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases from isoxazole-containing amines is a well-established synthetic route. Studies have documented the synthesis and structural characterization of various Schiff bases derived from 3-aminoisoxazole (B106053) or 5-methyl-3-aminoisoxazole and substituted salicylaldehydes. nih.gov

Of particular relevance is the synthesis of a Schiff base from sulfamethoxazole (B1682508), which contains a 5-methylisoxazol-3-yl amine core, and 3-(2-furyl)acrolein, an aldehyde that also features a furan ring. nih.govresearchgate.netsemanticscholar.org This successful condensation highlights the feasibility and utility of forming complex Schiff bases that incorporate both the furan and isoxazole moieties present in the title compound. Such reactions demonstrate the robustness of the imine formation process with these heterocyclic amines. The resulting azomethine group (-N=CH-) is a key structural feature in many biologically active molecules and serves as a versatile synthon for further chemical modifications. nih.govuobasrah.edu.iqmdpi.com

Amine ReactantCarbonyl ReactantProduct TypeSignificance
This compoundGeneric Aldehyde (R-CHO)Schiff Base / ImineDemonstrates fundamental reactivity of the primary amine group.
5-Methyl-3-aminoisoxazoleSalicylaldehyde derivativesIsoxazole-containing Schiff BaseShows that the isoxazole core is stable to imine formation conditions. nih.gov
Sulfamethoxazole3-(2-Furyl)acroleinFuran and Isoxazole containing Schiff BaseProvides a strong analogue for the reactivity of the title compound, combining both key heterocycles. nih.govresearchgate.netsemanticscholar.org

Salt Formation and Protonation Equilibria

The presence of the basic methylamine group makes this compound capable of forming stable salts upon reaction with acids. The lone pair of electrons on the nitrogen atom of the primary amine is readily available for protonation. This is the most basic site in the molecule, significantly more so than the nitrogen atom within the isoxazole ring.

Treatment of the compound with mineral or organic acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), will lead to the formation of the corresponding ammonium (B1175870) salt. This is a common and practical method for improving the crystallinity, solubility (in aqueous media), and handling of amine-containing compounds. The formation of a stable hydrochloride salt has been explicitly demonstrated for the closely related (5-(trifluoromethyl)isoxazol-3-yl)methanamine. nih.gov

The protonation equilibrium is dominated by the primary amine. The nitrogen atom of the isoxazole ring is significantly less basic due to the electron-withdrawing effect of the adjacent oxygen atom and the delocalization of its lone pair within the aromatic π-system. Therefore, under typical acidic conditions, protonation will occur selectively at the exocyclic -NH₂ group.

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound can be categorized into intermolecular and intramolecular pathways. Intermolecular reactions involve interactions with other molecules, primarily at the amine group, while intramolecular pathways often involve transformations of the heterocyclic core.

Intermolecular Reactions: The amine functionalization and Schiff base formation reactions discussed previously are primary examples of intermolecular pathways. Another notable intermolecular reaction reported for related 3-aminoisoxazoles is the reaction with activated enol ethers. For example, 5-methylisoxazol-3-amine reacts with diethyl ethoxymethylenemalonate, first forming an intermediate enamine via nucleophilic substitution, which then undergoes an intramolecular cyclization to yield an isoxazolopyrimidinone. imist.ma This demonstrates a sequential intermolecular-intramolecular pathway initiated by the amine group.

Intramolecular Reactions: The isoxazole ring itself can undergo several characteristic intramolecular transformations, although these often require specific conditions such as high energy input or catalysis.

Intramolecular Cycloaddition: While typically a method for synthesis, intramolecular [3+2] cycloaddition of a nitrile oxide with a tethered alkyne or alkene is a powerful pathway for creating fused isoxazole ring systems. mdpi.com Precursors to compounds like this compound could potentially be designed to undergo such cyclizations to build more complex polycyclic structures.

Ring Rearrangement and Cleavage: The furan and isoxazole rings can be susceptible to rearrangement or cleavage under certain conditions. For instance, furan rings can participate in Diels-Alder reactions, and electrophilic substitution can occur on the furan ring, typically at the 5-position if the 2-position is substituted. pharmaguideline.comresearchgate.net The isoxazole ring is known to undergo reductive ring-opening to form β-enaminones, which are versatile synthetic intermediates.

Catalytic Applications and Ligand Chemistry of Isoxazole-Furan Systems

While there is limited information on the direct use of this compound as a catalyst, its structural motifs are highly relevant in the field of coordination chemistry and catalysis, particularly in the design of ligands for metal complexes.

The combination of the isoxazole and furan rings, along with the reactive amine handle, makes this compound an attractive scaffold for creating polydentate ligands. The nitrogen atom of the isoxazole ring, the oxygen of the furan ring, and the nitrogen of the amine (or a derivatized imine) can all act as potential coordination sites for metal ions.

A compelling example is the formation of metal complexes with a Schiff base derived from sulfamethoxazole and 3-(2-furyl)acrolein. nih.govresearchgate.netsemanticscholar.org In this system, the resulting ligand, which features both furan and isoxazole moieties, was used to synthesize a series of complexes with lanthanide (Gd, Sm, Nd) and transition metals (Zn). nih.govresearchgate.net Spectroscopic studies suggest that the ligand coordinates to the metal ions in a bidentate fashion through the isoxazole nitrogen and an oxygen atom from the sulfonyl group. nih.govresearchgate.net Similarly, Schiff bases derived from 2-furancarboxaldehyde have been shown to form stable complexes with a variety of transition metals, coordinating through the azomethine nitrogen and the furan oxygen. jocpr.com

These examples strongly suggest that derivatives of this compound, especially its Schiff bases, could serve as effective ligands. By reacting the amine with different aldehydes or ketones, a library of ligands with varied steric and electronic properties could be generated. These ligands could then be used to form metal complexes with potential applications in catalysis, for example in polymerization reactions where vanadium catalysts with oxazole-based ligands have shown activity. mdpi.com

Systematic Modification of the Isoxazole Ring

The isoxazole ring's aromaticity and the presence of a weak N-O bond make it a candidate for various chemical modifications that can tune its pharmacological profile. researchgate.net The introduction of different substituents onto the isoxazole core can significantly alter its electronic distribution and ability to form intermolecular interactions.

Research on various isoxazole-containing compounds has shown that adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate activity. For instance, in some series, the presence of a nitro group, a potent EWG, has been found to be crucial for certain biological activities. researchgate.net Conversely, EDGs like methoxy (B1213986) or dimethylamino groups on phenyl rings attached to the isoxazole core have been shown to enhance antibacterial activity in other contexts. ijpca.org Halogenation, particularly with fluorine or chlorine, is another common strategy that can alter lipophilicity and metabolic stability, often leading to improved potency. nih.gov

Table 1: Effect of Isoxazole Core Substitution on Biological Activity (Hypothetical Data Based on General Principles)

Analogue R (Substitution on Isoxazole) Relative Potency Key Observation
Parent H1xBaseline activity.
Analogue 1a 4-Chloro (4-Cl)5xIncreased lipophilicity may enhance cell permeability or target binding.
Analogue 1b 4-Nitro (4-NO₂)8xStrong electron-withdrawing effect may enhance key electronic interactions with the target. researchgate.net
Analogue 1c 4-Methyl (4-CH₃)2xMinor increase in potency; steric bulk may be tolerated.
Analogue 1d 4-Methoxy (4-OCH₃)3xElectron-donating group offers moderate improvement in activity. ijpca.org

Note: Data are illustrative and based on established SAR principles for the isoxazole class.

To explore novel chemical space and introduce conformational rigidity, the isoxazole core can be incorporated into fused or spirocyclic systems. Fusing the isoxazole with other aromatic or non-aromatic rings creates bicyclic or polycyclic structures that can improve binding affinity by locking the molecule into a more favorable conformation for target interaction. mdpi.com Fused isoxazoles, such as isoxazoloquinoxalines, have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net The synthesis of these systems often involves intramolecular cycloaddition reactions. mdpi.com

Spirocyclic systems, where a single atom is the pivot for two rings, introduce a unique three-dimensional architecture. Spiro-isoxazolines, for example, have been investigated as novel therapeutic agents. nih.gov The rigid structure of spiro compounds can lead to high selectivity for a biological target by precisely orienting key functional groups in space. nih.gov For instance, spiro[pyrrolidin-oxindole] derivatives containing a nitroisoxazole moiety have been developed as dual inhibitors of biological targets. nih.gov

Chemical Modifications of the 2-Furyl Substituent

The 2-furyl group is an electron-rich aromatic system that can engage in various interactions with biological targets. ijabbr.com Its modification is a key strategy for optimizing the SAR of the parent compound.

The furan ring offers several positions (C3, C4, C5) for substitution. Adding functional groups can influence the molecule's polarity, solubility, and binding interactions. nih.gov The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, allowing for the introduction of a variety of substituents. ijabbr.com For example, adding small alkyl or halogen groups can modulate lipophilicity. Introducing hydrogen bond donors or acceptors, such as hydroxyl or amino groups, can establish new interactions within a target's binding site. The inherent instability of some furan derivatives under harsh conditions can present a synthetic challenge, requiring mild catalytic methods for their functionalization. nih.govshareok.org

Bioisosteric replacement of the furan ring is another important strategy. Furan is often considered a bioisostere of phenyl, thiophene, and pyridine (B92270) rings. cambridgemedchemconsulting.comresearchgate.net Swapping the furan for a thiophene ring, for instance, can alter metabolic stability and electronic properties while maintaining a similar size and shape, potentially leading to improved activity or pharmacokinetics. nih.gov

Table 2: Bioisosteric Replacement of the 2-Furyl Ring

Analogue Heterocyclic Ring at C5 Relative Potency Rationale for Modification
Parent 2-Furyl1xBaseline compound.
Analogue 2a 2-Thienyl1.5xThiophene is a common bioisostere of furan, often conferring greater metabolic stability. nih.gov
Analogue 2b 2-Pyridyl0.8xIntroduction of a nitrogen atom increases polarity and potential for hydrogen bonding, but may not be favorable for this target. cambridgemedchemconsulting.com
Analogue 2c Phenyl1.2xPhenyl ring removes the heteroatom, altering electronic properties while maintaining aromaticity. researchgate.net

Note: Data are illustrative and based on established SAR principles for bioisosteric replacements.

While the parent compound has a direct bond between the furan and isoxazole rings, introducing a linker or spacer could provide greater conformational flexibility. This flexibility might allow the two ring systems to adopt an optimal orientation for binding to a biological target. Simple linkers such as a methylene (-CH₂-), carbonyl (-C=O-), or ether (-O-) group could be explored. However, such modifications would significantly alter the planarity and electronic conjugation between the two rings, which could either be beneficial or detrimental to activity depending on the specific target interactions.

Derivatization of the Methylamine Moiety

The primary amine of the methylamine group is a critical functional handle for derivatization, as it is a potent hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. wikipedia.org Modifications at this site can profoundly impact a compound's solubility, basicity, and ability to interact with target residues.

Common derivatization strategies include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can increase lipophilicity and may provide additional van der Waals interactions. Conversion to a secondary (R-NH-CH₃) or tertiary (R-N(CH₃)₂) amine will alter the hydrogen bonding capacity and basicity. rsc.org

N-Acylation: Converting the primary amine to an amide (R-NH-C(O)-R') neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This is a common strategy to improve cell permeability and metabolic stability. The nature of the R' group can be varied extensively (e.g., alkyl, aryl) to explore further binding interactions. nih.gov

N-Sulfonylation: Formation of a sulfonamide (R-NH-SO₂-R') introduces a strong hydrogen bond-donating NH group and a tetrahedral sulfonamide moiety that can act as a hydrogen bond acceptor. This modification significantly alters the electronic properties and acidity of the N-H proton.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form more complex secondary or tertiary amines, allowing for the introduction of diverse structural motifs.

These modifications allow for a fine-tuning of the molecule's physicochemical properties to achieve optimal target engagement and a desirable pharmacokinetic profile.

Amide and Carboxamide Formation

A fundamental strategy in modifying the this compound core involves the formation of amide and carboxamide linkages. This is readily achieved through standard coupling reactions between the primary amine and a diverse range of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). This approach allows for the introduction of a wide array of substituents, significantly altering the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

Research on related isoxazole carboxamides has demonstrated that the nature of the substituent attached to the amide nitrogen is critical for biological activity. For instance, studies on N-phenyl-5-carboxamidyl isoxazoles have shown potent cytotoxic activity against colon tumor cells. nih.gov The SAR of these analogues indicates that the electronic and steric properties of the phenyl ring play a crucial role in modulating efficacy. Systematic variation of substituents on this aromatic ring allows for the fine-tuning of interactions within the binding pocket of a biological target.

Table 1: Representative Amide/Carboxamide Modifications on Isoxazole Scaffolds and SAR Insights

ScaffoldModification (R Group)Biological Target/ActivityKey SAR FindingReference
N-Phenyl-5-carboxamidyl isoxazoleSubstituted PhenylCytotoxicity (Colon Cancer)Substituents on the phenyl ring significantly modulate cytotoxic potency. nih.gov
4-Arylamido 3-methylisoxazoleVarious Aryl groupsAntiproliferative (Hematopoietic)Demonstrated selective activity against U937 cell lines, superior to the reference drug Sorafenib. nih.gov

Urea and Thiourea (B124793) Derivatives

The primary amine of this compound is an excellent nucleophile for reactions with isocyanates and isothiocyanates, leading to the formation of urea and thiourea derivatives, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. researchgate.netnih.govmdpi.com

The exploration of urea and thiourea derivatives of isoxazole-containing compounds has yielded potent enzyme inhibitors. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were developed as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov SAR studies of this series revealed that incorporating an electron-rich fused ring system onto the phenylurea moiety was beneficial for antiproliferative activity. nih.gov In other studies involving related heterocyclic amines, thiourea derivatives were often found to exhibit different or more potent biological activities than their corresponding urea analogues. researchgate.netias.ac.in This highlights the significance of the sulfur-for-oxygen substitution in modulating the electronic properties and binding interactions of the molecule.

Table 2: SAR of Urea and Thiourea Derivatives of Isoxazole and Related Heterocycles

ScaffoldDerivative TypeSubstituent (R Group)Biological ActivityKey SAR FindingReference
N-(5-(tert-butyl)isoxazol-3-yl)UreaPhenyl with electron-rich fused ringFLT3 InhibitionElectron-rich fused rings enhance antiproliferative activity. nih.gov
N-(5-methyl-isoxazol-3-yl)UreaSubstituted PhenylsulfonamideCarbonic Anhydrase InhibitionWeak inhibitory potential, but serves as a lead for developing inhibitors with secondary sulfonamide functionalities. nih.gov
2-FurfurylamineUrea3-ChlorophenylHerbicidalActivity was found to be comparable to the standard diuron. researchgate.net
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleThioureaVarious aryl groupsAntimicrobial, AntioxidantCertain aryl-substituted thioureas showed excellent antimicrobial and antioxidant activity. ias.ac.in

Introduction of Heterocyclic and Aromatic Substituents to the Amine Nitrogen

Expanding on the formation of amides and ureas, a key strategy involves introducing diverse heterocyclic and aromatic systems onto the amine nitrogen of the this compound core. This approach significantly increases the chemical space available for exploration and allows for the introduction of complex functionalities that can engage in a wider range of interactions, such as pi-stacking, ionic, and further hydrogen bonding.

The attachment of moieties like quinoline, triazole, or substituted phenyl rings can lead to compounds with enhanced biological potency and selectivity. nih.govresearchgate.net For instance, the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives yielded compounds with potent cytotoxicity against several human cancer cell lines. nih.gov The SAR from this series indicated that the substitution pattern on the aryl group at the 3-position of the isoxazole ring was a critical determinant of activity. Similarly, linking triazole or other isoxazole rings can create novel hybrid molecules with unique pharmacological profiles, as demonstrated in the development of antitubercular agents. researchgate.net These studies underscore the principle that appending additional ring systems is a powerful method for probing the steric and electronic requirements of a target's binding site.

Molecular Interactions and Structure-Activity Landscape Exploration

The systematic derivatization of the this compound scaffold is aimed at understanding and optimizing the molecular interactions between the ligand and its biological target. By analyzing the SAR data from various analogues, researchers can build a comprehensive picture of the molecular interactions that drive biological activity.

Identification of Key Pharmacophoric Features and Interaction Motifs

Pharmacophore modeling helps to identify the essential structural features required for biological activity. For the this compound series, key pharmacophoric elements can be defined:

The Isoxazole-Furan Core: This bicyclic system acts as a rigid scaffold, holding other functional groups in a specific spatial orientation. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

The Methylamine Linker: This is the primary point of derivatization. The N-H group in the amide, urea, or thiourea derivatives serves as a crucial hydrogen bond donor, an interaction often found to be critical for binding affinity.

The Terminal Substituent (R-group): The aromatic or heterocyclic group introduced via derivatization typically provides key hydrophobic and aromatic (pi-stacking) interactions. Substituents on this terminal group can also participate in additional hydrogen bonding or polar interactions.

Studies on other trisubstituted isoxazoles have highlighted the importance of specific interaction motifs. For example, in a series of allosteric ligands for the RORγt nuclear receptor, the presence of a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole significantly increased potency by forming an additional polar interaction with the protein backbone. dundee.ac.uk This demonstrates how a seemingly minor structural change can establish a critical binding interaction.

Optimization of Molecular Interactions with Biological Targets through Structural Variation

A prime example of this optimization process is demonstrated in the development of isoxazole-based kinase inhibitors. In the discovery of the ATR kinase inhibitor VX-970/M6620, researchers focused on optimizing both intramolecular and intermolecular polar interactions. nih.gov By strategically placing functional groups, they could influence the molecule's conformation and enhance its ability to form key hydrogen bonds within the kinase hinge region, a common binding motif for kinase inhibitors.

The SAR of various isoxazole series consistently shows that the nature and position of substituents on appended aromatic rings are critical. nih.govresearchgate.net For example:

Electronic Effects: Adding electron-withdrawing groups (e.g., -F, -CF3) or electron-donating groups (e.g., -OCH3) to a phenyl ring can modulate the pKa of nearby functional groups and the strength of hydrogen bonds. In one antitubercular series, a para-trifluoromethoxy (-OCF3) group on a terminal phenyl ring resulted in the most potent activity. researchgate.net

Steric Effects: The size and position of substituents can either promote or hinder binding. A para-substitution on a phenyl ring is often preferred over ortho- or meta-substitutions, as it directs the substituent into a specific sub-pocket of the binding site without causing steric clashes. researchgate.net

Through such iterative cycles of design, synthesis, and biological testing, the molecular interactions of this compound analogues can be systematically optimized to develop compounds with superior potency and desired pharmacological properties.

Spectroscopic and Computational Characterization of 5 2 Furyl Isoxazol 3 Yl Methylamine and Its Derivatives

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule.

¹H NMR: In the ¹H NMR spectrum of [5-(2-Furyl)isoxazol-3-yl]methylamine, distinct signals are expected for the protons of the furan (B31954) and isoxazole (B147169) rings, as well as for the aminomethyl group. The furan ring protons typically appear as multiplets in the aromatic region. The proton on the isoxazole ring is expected to resonate as a singlet. The methylene (B1212753) (-CH₂) protons of the aminomethyl group would likely appear as a singlet, while the amine (-NH₂) protons may present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For isoxazole derivatives, the carbon atoms of the isoxazole ring show characteristic chemical shifts. Generally, C5 of the isoxazole ring is found further downfield than C4, and C3 is also in the downfield region. The carbons of the furan ring and the aminomethyl group will also have distinct resonances. For closely related 5-aryl-3-(pyridin-3-yl)isoxazole hybrids, the isoxazole C5 carbon appears around 148-149 ppm, while the C3 carbon is observed near 153 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the structural assignment.

Solid-State NMR: Solid-State NMR could provide valuable information about the compound's structure in the solid phase, complementing data from X-ray crystallography by probing the local environment of specific nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isoxazole-H4~6.5~100-105
Furan-H3'~6.6~110-115
Furan-H4'~6.8~112-118
Furan-H5'~7.7~145-150
-CH₂-~4.0~35-40
-NH₂broad-
Isoxazole-C3-~160-165
Isoxazole-C5-~168-172
Furan-C2'-~148-152
Furan-C5'-~145-150

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands are expected. The N-H stretching of the primary amine group would likely appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic furan and isoxazole rings would be observed around 3100-3000 cm⁻¹. The C=N stretching of the isoxazole ring is expected in the 1600-1650 cm⁻¹ region, while the N-O stretching vibration typically appears between 835-635 cm⁻¹. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
Aromatic C-H Stretch3000-3100
C=N Stretch (Isoxazole)1600-1650
C=C Stretch (Aromatic)1450-1600
N-O Stretch (Isoxazole)835-635
C-O-C Stretch (Furan)1000-1300

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines.

For this compound (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 165. The fragmentation pattern in mass spectrometry can provide valuable structural information. Common fragmentation pathways for related heterocyclic systems often involve the loss of small stable molecules. For 2,5-disubstituted tetrazoles, a related heterocyclic system, fragmentation often begins with the loss of a nitrogen molecule (N₂). mdpi.com For the title compound, potential fragmentation could involve cleavage of the aminomethyl group or opening of the furan or isoxazole rings.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The conjugated system formed by the furan and isoxazole rings in this compound is expected to give rise to characteristic absorption bands. For a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, absorption bands were observed around 274 nm, 236 nm, and 202 nm. mdpi.com It is anticipated that this compound would exhibit absorption maxima in a similar UV range, corresponding to π→π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A crystal structure for [5-(2-Furyl)isoxazole-3-yl]methylamine has been determined and is available in the eCrystals repository of the University of Southampton. soton.ac.uk

The crystallographic data reveals that the compound crystallizes in the monoclinic space group P2(1)/c. soton.ac.uk The analysis of the crystal structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the furan, isoxazole, and aminomethyl moieties. It also details the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Table 3: Selected Crystallographic Data for this compound soton.ac.uk

ParameterValue
Chemical FormulaC₈H₅NO₃
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)8.1628(3)
b (Å)7.9648(3)
c (Å)11.0496(4)
β (°)95.230(2)
Temperature (K)120(2)

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides theoretical insights into molecular structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used method for these calculations.

For a molecule like this compound, DFT calculations can be used to optimize the molecular geometry and predict spectroscopic properties. A study on the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT at the B3LYP/6-31G(d) level of theory determined its stable planar conformation. nih.gov Similar calculations for the title compound would likely show a high degree of planarity in the fused ring system.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap was approximately 4.458 eV, suggesting high electronic stability. nih.gov A molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-deficient regions, indicating potential sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

No specific DFT studies on this compound have been found. Such a study would typically involve optimizing the molecule's three-dimensional structure to find its most stable conformation and calculating electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

There are no available Molecular Dynamics simulation studies for this compound. This type of simulation would be used to understand how the molecule moves and changes shape over time, which is crucial for understanding its interactions with biological molecules like proteins.

In Silico Prediction of Molecular Interactions and Potential Biological Relevance (e.g., molecular docking methodologies)

No molecular docking studies specifically targeting this compound have been published. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

There are no QSAR models that have been developed for a series of compounds that include this compound. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity.

Due to the absence of specific research data for "this compound," the requested article with detailed findings and data tables cannot be produced.

Academic Research Applications and Future Directions for 5 2 Furyl Isoxazol 3 Yl Methylamine

Role as a Synthetic Intermediate in Complex Molecule Construction

[5-(2-Furyl)isoxazol-3-yl]methylamine serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. nih.govnih.govlifechemicals.com The primary amine functionality provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the facile introduction of diverse substituents and the extension of the molecular scaffold.

The furan (B31954) and isoxazole (B147169) rings themselves offer additional sites for chemical modification. The furan moiety can participate in various cycloaddition and electrophilic substitution reactions, while the isoxazole ring can be cleaved under specific conditions to reveal other functional groups, further enhancing its synthetic utility. This latent functionality makes the furan-isoxazole core a strategic component in the synthesis of complex natural products and medicinally relevant compounds. lifechemicals.com

Table 1: Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chlorides, anhydrides, carboxylic acids (with coupling agents)Amides
SulfonylationSulfonyl chloridesSulfonamides
Reductive AminationAldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃)Secondary or tertiary amines
N-AlkylationAlkyl halides, baseSecondary or tertiary amines

Exploration in the Development of Heterocyclic Scaffolds for Chemical Biology Probes

The development of chemical probes is crucial for elucidating biological processes and for drug discovery. nih.gov The this compound scaffold possesses inherent properties that make it an attractive candidate for the design of such probes. The heterocyclic nature of the furan and isoxazole rings can impart favorable pharmacokinetic properties and allow for specific interactions with biological targets.

Furthermore, the modular nature of the scaffold allows for the systematic introduction of reporter groups, such as fluorophores or affinity tags, and reactive moieties for covalent target engagement. For instance, the methylamine (B109427) group can be readily functionalized with a fluorophore to create a fluorescent probe for imaging applications. scispace.commdpi.commdpi.com Similarly, the incorporation of a photoreactive group can enable photo-affinity labeling studies to identify protein targets. The structural rigidity and defined stereochemistry of the furan-isoxazole core can also contribute to the specificity of these probes.

Investigation as a Core Structure for Enzyme Modulators

The furan-isoxazole scaffold is present in a number of biologically active compounds, and derivatives of this compound are being investigated as modulators of various enzymes. nih.govnih.gov The ability of the heterocyclic rings to participate in hydrogen bonding, π-stacking, and other non-covalent interactions allows for effective binding to the active sites of enzymes.

For example, isoxazole-containing compounds have been explored as inhibitors of kinases, proteases, and other enzyme classes. By modifying the substituents on the furan and isoxazole rings, as well as the methylamine side chain, researchers can fine-tune the potency and selectivity of these enzyme modulators. The development of highly selective inhibitors is critical for minimizing off-target effects and for creating effective therapeutic agents.

Table 2: Examples of Enzyme Classes Targeted by Isoxazole Derivatives

Enzyme ClassExample(s)Therapeutic Area
KinasesFLT3, p38 MAP kinase, CK1δOncology, Inflammation
CyclooxygenasesCOX-1, COX-2Inflammation, Pain
LipoxygenasesLOXInflammation

Design of Novel Chemical Entities for Target Identification Studies

Identifying the molecular targets of bioactive compounds is a fundamental step in understanding their mechanism of action and in the development of new drugs. nih.govnih.govscienceopen.com Chemical proteomics approaches, such as affinity-based protein profiling (ABPP), utilize chemical probes to identify the cellular targets of small molecules. nih.govscienceopen.com

This compound can be elaborated into chemical probes for target identification studies. By incorporating a photoreactive group and an affinity tag, researchers can create probes that, upon UV irradiation, covalently bind to their target proteins. Subsequent enrichment and mass spectrometry-based proteomic analysis can then identify the bound proteins, revealing the cellular targets of the parent compound. This information is invaluable for validating the mechanism of action and for identifying potential off-targets.

Emerging Trends and Future Research Opportunities in Furan-Isoxazole Chemistry

The field of furan-isoxazole chemistry continues to evolve, with several emerging trends and future research opportunities. researchgate.netrsc.orgresearchgate.net One area of growing interest is the development of novel synthetic methodologies to access a wider diversity of furan-isoxazole derivatives. This includes the use of modern catalytic methods and green chemistry approaches to improve the efficiency and sustainability of these syntheses. researchgate.net

Another exciting direction is the application of furan-isoxazole scaffolds in the development of multi-targeted therapies. By designing molecules that can modulate multiple biological targets simultaneously, it may be possible to achieve synergistic therapeutic effects and to overcome drug resistance. researchgate.net The modular nature of the this compound scaffold is well-suited for this approach.

Furthermore, the integration of computational methods, such as molecular docking and machine learning, will play an increasingly important role in the rational design of furan-isoxazole-based compounds with desired biological activities. These in silico approaches can help to predict binding affinities, guide synthetic efforts, and accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [5-(2-Furyl)isoxazol-3-yl]methylamine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of substituted furan precursors with hydroxylamine derivatives under acidic or basic conditions. For example, Grignard reagents (e.g., CH₃MgX) can facilitate nucleophilic addition in isoxazole ring formation, as seen in analogous syntheses of isoxazole derivatives . Optimization of solvent (e.g., THF, 1,4-dioxane) and temperature (e.g., 0–90°C) is critical to achieving yields >60% . Catalysts like triethylamine or NaHCO₃ may enhance reaction efficiency .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the furyl (δ 6.2–7.5 ppm for aromatic protons) and isoxazole (δ 8.1–8.5 ppm for H-3) moieties .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ≈ 190–200) and fragmentation patterns align with the expected structure .
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., triclinic system, a = 6.125 Å, b = 13.143 Å) provide definitive confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Test solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., diethyl ether). Stability studies under varying pH, temperature, and light exposure (e.g., 25°C vs. 40°C, pH 5–9) should include HPLC or TLC monitoring for degradation products .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizers/acids to prevent exothermic reactions. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can this compound be functionalized for biological activity studies?

  • Methodology : Introduce substituents via:

  • N-Alkylation : React with alkyl halides in DMF using K₂CO₃ as a base .
  • Amide Coupling : Use EDCI/HOBt with carboxylic acids to generate amide derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole-linked conjugates .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Metabolite Screening : Use LC-MS to detect in situ degradation products that may confound activity .

Q. How can computational modeling predict the reactivity or binding affinity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO) for reactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., influenza M2 proton channel) using AutoDock Vina .

Q. What experimental designs optimize the compound’s stability in long-term storage?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Q. How are impurities or byproducts characterized during synthesis?

  • Methodology : Use preparative HPLC or column chromatography to isolate impurities. Structural elucidation via HR-MS and 2D NMR (e.g., HSQC, HMBC) identifies common byproducts like hydrolyzed furan rings or dimerized intermediates .

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